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Compound of Interest

Compound Name: 2-Mesitylmagnesium bromide

Cat. No.: B1588214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Mesitylmagnesium bromide (CAS No. 2633-66-1), a sterically hindered Grignard reagent

pivotal in organic synthesis. Due to the highly reactive and moisture-sensitive nature of

Grignard reagents, obtaining and interpreting their spectroscopic data can be challenging.

Direct spectroscopic data for 2-Mesitylmagnesium bromide is not readily available in public

spectral databases. Therefore, this guide presents expected spectroscopic characteristics

based on the compound's structure and data from analogous aryl Grignard reagents, alongside

detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Properties
2-Mesitylmagnesium bromide, with the chemical formula C₉H₁₁BrMg, possesses a molecular

weight of 223.39 g/mol .[1][2] Its structure features a magnesium bromide moiety attached to

the C2 position of a mesitylene (1,3,5-trimethylbenzene) ring. This substitution pattern imparts

significant steric hindrance, which governs its reactivity and selectivity in chemical

transformations.[1]
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The following tables summarize the expected quantitative spectroscopic data for 2-
Mesitylmagnesium bromide. This data is predictive, based on the analysis of its structural

components and comparison with similar compounds.

Table 1: Expected ¹H NMR Spectroscopic Data (Solvent: THF-d₈)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.8 s 2H
Aromatic protons

(meta to MgBr)

~ 2.4 s 6H ortho-Methyl protons

~ 2.1 s 3H para-Methyl proton

Note: Chemical shifts of Grignard reagents can be variable and are influenced by the solvent,

concentration, and the Schlenk equilibrium.

Table 2: Expected ¹³C NMR Spectroscopic Data (Solvent: THF-d₈)

Chemical Shift (δ, ppm) Assignment

~ 165 C-Mg (ipso-carbon)

~ 138 Aromatic carbons (ortho to MgBr)

~ 135 Aromatic carbon (para to MgBr)

~ 128 Aromatic carbons (meta to MgBr)

~ 25 ortho-Methyl carbons

~ 21 para-Methyl carbon

Note: The ipso-carbon attached to magnesium is expected to be significantly downfield and

may be broadened.

Table 3: Expected FT-IR Spectroscopic Data (Solvent: THF)
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Frequency Range (cm⁻¹) Assignment

3100 - 3000 Aromatic C-H stretch

3000 - 2850 Methyl C-H stretch

1600 - 1585 Aromatic C=C stretch

1450 - 1350 Methyl C-H bend

Below 1000 C-Mg and Mg-Br stretches

Table 4: Expected Mass Spectrometry Data (EI-MS)

m/z Interpretation

222/224 [M]⁺• (isotopes of Br)

143 [M - Br]⁺

119 [Mesityl]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Note: Mass spectrometry of Grignard reagents is not routine due to their low volatility and high

reactivity. The data presented are hypothetical based on the fragmentation of the organic

moiety.

Experimental Protocols
1. Synthesis of 2-Mesitylmagnesium bromide

This protocol is based on standard procedures for the formation of aryl Grignard reagents.

Materials:

2-Bromomesitylene

Magnesium turnings
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Anhydrous tetrahydrofuran (THF)

Iodine crystal (as an initiator)

Nitrogen or Argon gas supply

Schlenk line or equivalent inert atmosphere setup

Procedure:

All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel)

must be thoroughly dried in an oven and assembled hot under a stream of inert gas

(Nitrogen or Argon).

Place magnesium turnings (1.2 equivalents) in the reaction flask.

Add a small crystal of iodine to the flask.

Add a small amount of anhydrous THF to just cover the magnesium turnings.

In the dropping funnel, prepare a solution of 2-bromomesitylene (1 equivalent) in anhydrous

THF.

Add a small portion of the 2-bromomesitylene solution to the magnesium suspension. The

reaction is initiated, which is indicated by the disappearance of the iodine color and gentle

refluxing of the solvent. Gentle heating may be required to start the reaction.

Once the reaction has initiated, add the remaining 2-bromomesitylene solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, continue to stir the reaction mixture at room temperature or

with gentle heating until the magnesium is consumed.

The resulting greyish solution is 2-Mesitylmagnesium bromide in THF, which can be used

directly for subsequent reactions. The concentration can be determined by titration.

2. Spectroscopic Characterization
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a. NMR Spectroscopy (¹H and ¹³C)

Under an inert atmosphere, carefully transfer an aliquot of the Grignard solution to a dry

NMR tube.

Dilute the sample with anhydrous deuterated tetrahydrofuran (THF-d₈).

Seal the NMR tube under the inert atmosphere.

Acquire the ¹H and ¹³C NMR spectra promptly. The presence of residual non-deuterated

solvent will be observed in the ¹H NMR spectrum.

b. FT-IR Spectroscopy

FT-IR analysis of Grignard reagents is typically performed in solution.

A solution of 2-Mesitylmagnesium bromide in anhydrous THF can be analyzed using a

liquid-transmission cell with salt plates (e.g., NaCl or KBr) that are compatible with the

solvent.

A background spectrum of the anhydrous THF solvent should be recorded and subtracted

from the sample spectrum.

c. Mass Spectrometry Direct mass spectrometric analysis of 2-Mesitylmagnesium bromide is

challenging. A common approach to confirm its formation is to quench an aliquot of the

Grignard solution with a reagent like D₂O and then analyze the deuterated mesitylene product

by GC-MS.

Under an inert atmosphere, take a small aliquot of the Grignard solution.

Quench the aliquot with an excess of D₂O.

Extract the organic product (deuterated mesitylene) with a suitable solvent like diethyl ether.

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).

Analyze the resulting solution by GC-MS to confirm the presence of deuterated mesitylene,

which indicates the successful formation of the Grignard reagent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1588214?utm_src=pdf-body
https://www.benchchem.com/product/b1588214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualizations
Caption: Molecular structure of 2-Mesitylmagnesium bromide.

Synthesis and Characterization Workflow

2-Bromomesitylene + Mg

Grignard Synthesis in Anhydrous THF

2-Mesitylmagnesium Bromide Solution

NMR Analysis (1H, 13C)

FT-IR Analysis

Quench with D2O

Spectroscopic Data Tables

GC-MS Analysis of Deuterated Mesitylene

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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